6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one
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Overview
Description
6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of chlorine atoms at positions 6 and 8, a thiophene ring at position 4, and a thiazole ring at position 2. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 6,8-dichloro-2H-chromen-2-one with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with thioamide to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3-(2-oxo-2-thiophen-2-yl-ethyl)-3H-quinazolin-4-one
- 6,8-Dichloro-2-thiophen-2-yl-benzo[d][1,3]oxazin-4-one
- 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-]
Uniqueness
6,8-Dichloro-3-[4-(thiophen-2-YL)-1,3-thiazol-2-YL]-2H-chromen-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its dual presence of thiophene and thiazole rings makes it particularly interesting for studies related to electronic properties and biological activities .
Properties
IUPAC Name |
6,8-dichloro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2NO2S2/c17-9-4-8-5-10(16(20)21-14(8)11(18)6-9)15-19-12(7-23-15)13-2-1-3-22-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSLOWLSEIILOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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